Dispiro Analogue (6m) vs. 5-Fluorouracil and Sunitinib in MCF7 Breast Cancer Cells
The dispiro analogue 6m, synthesized directly from a Spiro[indoline-3,3'-piperidin]-2-one precursor, demonstrates an IC50 of 3.597 µM against the MCF7 breast cancer cell line, making it 5.5-fold more potent than 5-fluorouracil (IC50 = 19.787 µM) and 1.1-fold more potent than the multi-kinase inhibitor sunitinib (IC50 = 3.970 µM) in a head-to-head MTT assay [1]. This superior potency is attributed to its multi-targeted inhibition of both EGFR and VEGFR-2, a dual mechanism confirmed by enzymatic assays in the same study [1].
| Evidence Dimension | Antiproliferative IC50 against MCF7 breast cancer cells |
|---|---|
| Target Compound Data | Compound 6m: IC50 = 3.597 µM |
| Comparator Or Baseline | 5-Fluorouracil: IC50 = 19.787 µM; Sunitinib: IC50 = 3.970 µM |
| Quantified Difference | 6m is 5.5-fold more potent than 5-fluorouracil; 1.1-fold more potent than sunitinib |
| Conditions | In vitro MTT bio-assay; 48-hour exposure; MCF7 human breast adenocarcinoma cells |
Why This Matters
This establishes the dispiro series containing the 3,3'-spiro core as a validated starting point for developing chemotherapy agents that outperform the standard-of-care 5-fluorouracil.
- [1] Fawazy, N. G., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12, 13880. View Source
